molecular formula C9H11FN2O3S B14813373 N-(4-Cyclopropoxy-2-fluoropyridin-3-YL)methanesulfonamide

N-(4-Cyclopropoxy-2-fluoropyridin-3-YL)methanesulfonamide

Cat. No.: B14813373
M. Wt: 246.26 g/mol
InChI Key: WFTIQBHBOQAEDG-UHFFFAOYSA-N
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Description

N-(4-Cyclopropoxy-2-fluoropyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C9H11FN2O3S and a molecular weight of 246.261 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a fluoropyridine ring, and a methanesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyclopropoxy-2-fluoropyridin-3-YL)methanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common route involves the cyclization of 5-bromo-2-fluorobenzaldehyde with guanidine carbonate in the presence of dimethylacetamide, followed by treatment with isoamylnitrite and diiodomethane in the presence of copper iodide . The resulting intermediate is then treated with piperazine and triethylamine, followed by (2-fluoropyridin-3-yl)boronic acid in the presence of Pd(PPh3)2Cl2 to afford the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions and using continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyclopropoxy-2-fluoropyridin-3-YL)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(4-Cyclopropoxy-2-fluoropyridin-3-YL)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Cyclopropoxy-2-fluoropyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The fluoropyridine ring can interact with enzymes and receptors, modulating their activity. The methanesulfonamide group can enhance the compound’s solubility and bioavailability, facilitating its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Cyclopropoxy-2-fluoropyridin-3-YL)methanesulfonamide is unique due to its combination of a cyclopropoxy group, a fluoropyridine ring, and a methanesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C9H11FN2O3S

Molecular Weight

246.26 g/mol

IUPAC Name

N-(4-cyclopropyloxy-2-fluoropyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C9H11FN2O3S/c1-16(13,14)12-8-7(15-6-2-3-6)4-5-11-9(8)10/h4-6,12H,2-3H2,1H3

InChI Key

WFTIQBHBOQAEDG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CN=C1F)OC2CC2

Origin of Product

United States

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